Regioisomeric Differentiation: Pyridazin-4-one vs. Pyridazin-3-one in Cathepsin S Inhibition
In a fragment-based drug discovery campaign targeting human cathepsin S (hCatS), the pyridazin-4-one fragment (4) demonstrated a measurable hCatS IC₅₀ of 170 µM by Tethering screening. This fragment served as the starting template for optimization. When the regioisomeric pyridazin-3-one core was elaborated with P3 and P5 binding elements, compound 12 achieved an hCatS IC₅₀ of 430 nM, and further optimization yielded diazinone isomers 22 (IC₅₀ = 60 nM) and 27 (IC₅₀ = 40 nM). Critically, the initial fragment hit at the 4-position was productive for inhibitor development, establishing that the 4-one regioisomer engages the S2 pocket of cathepsin S in a manner distinct from the 3-one series [1].
| Evidence Dimension | hCatS inhibitory activity |
|---|---|
| Target Compound Data | Pyridazin-4-one fragment (4): IC₅₀ = 170 µM (initial fragment hit) |
| Comparator Or Baseline | Pyridazin-3-one derivative (12): IC₅₀ = 0.43 µM (430 nM); further optimized 3-one isomers: 22 IC₅₀ = 0.060 µM, 27 IC₅₀ = 0.040 µM |
| Quantified Difference | The 4-one fragment was the productive starting point (170 µM); regioisomeric shift to elaborated 3-one core achieved up to 4,250-fold improvement in potency (40 nM vs. 170 µM). The 4-one and 3-one series represent divergent SAR paths originating from regioisomerically distinct fragments. |
| Conditions | Human cathepsin S Tethering assay; biochemical enzyme inhibition assay (exact conditions per Ameriks et al., 2010) |
Why This Matters
Researchers procuring a pyridazinone fragment for cathepsin S or related cysteine protease programs must select the 4-one regioisomer if they aim to recapitulate the published fragment-to-lead trajectory; the 3-one regioisomer enters a different SAR series with divergent optimization requirements.
- [1] Ameriks, M.K.; Bembenek, S.D.; Burdett, M.T.; Choong, I.C.; Edwards, J.P.; Gebauer, D.; Gu, Y.; Karlsson, L.; Purkey, H.E.; Staker, B.L.; Sun, S.; Thurmond, R.L.; Zhu, J. Diazinones as P2 replacements for pyrazole-based cathepsin S inhibitors. Bioorg. Med. Chem. Lett. 2010, 20, 4060–4064. DOI: 10.1016/j.bmcl.2010.05.086. View Source
